1,1,3,3-Tetrachloro-1,3-disilabutane

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

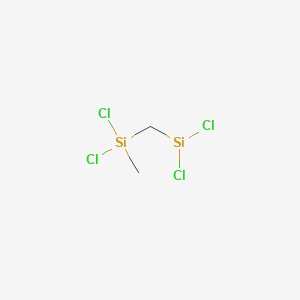

Structure

2D Structure

特性

InChI |

InChI=1S/C2H5Cl4Si2/c1-8(5,6)2-7(3)4/h2H2,1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRGHMQXJBDVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C[Si](Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576255 | |

| Record name | Dichloro[(dichlorosilyl)methyl]methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148859-49-8 | |

| Record name | Dichloro[(dichlorosilyl)methyl]methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide on the Synthesis of 1,1,3,3-Tetrachloro-1,3-disilabutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1,3,3-tetrachloro-1,3-disilabutane, a valuable organosilicon compound. Due to the limited availability of detailed, peer-reviewed experimental protocols in publicly accessible literature, this document outlines the general synthetic strategies that have been described and provides a foundational understanding for researchers in the field.

Introduction

This compound is an organochlorosilane with the chemical formula C₂H₆Cl₄Si₂. It serves as a precursor in the synthesis of silicon-containing polymers and as a reagent in the production of silicon carbide (SiC) thin films through chemical vapor deposition (CVD). Its reactivity stems from the silicon-chlorine bonds, which are susceptible to nucleophilic substitution.

Synthetic Methodologies

The synthesis of this compound has been approached through several general methods. The following sections describe the conceptual basis of these synthetic routes.

Hydrosilylation of Acetylene followed by Hydrogenation

One of the primary described methods for synthesizing the disilabutane backbone involves a two-step process initiated by the hydrosilylation of acetylene with dichlorosilane (H₂SiCl₂).

The proposed reaction pathway is as follows:

-

Hydrosilylation: Dichlorosilane adds across the triple bond of acetylene. This reaction typically requires a catalyst, often a platinum-based complex, to proceed efficiently. The initial addition product is 1,2-bis(dichlorosilyl)ethylene.

-

Hydrogenation: The resulting unsaturated intermediate, 1,2-bis(dichlorosilyl)ethylene, is subsequently hydrogenated to saturate the carbon-carbon double bond, yielding this compound.

While specific catalysts and reaction conditions are not extensively detailed in the available literature, this pathway represents a plausible route to the target molecule.

Experimental Protocol: Conceptual Outline for Hydrosilylation/Hydrogenation

-

Reaction Setup: A high-pressure reactor equipped with a magnetic stirrer, gas inlet, and temperature control would be required. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the chlorosilanes.

-

Reagents:

-

Dichlorosilane (H₂SiCl₂)

-

Acetylene (C₂H₂)

-

Hydrosilylation catalyst (e.g., Speier's catalyst - hexachloroplatinic acid)

-

Hydrogenation catalyst (e.g., Palladium on carbon)

-

Anhydrous solvent (e.g., a high-boiling point ether or hydrocarbon)

-

-

Procedure (Conceptual):

-

The reactor would be charged with the solvent and the hydrosilylation catalyst.

-

Dichlorosilane would be introduced into the reactor.

-

Acetylene gas would be carefully bubbled through the reaction mixture at a controlled rate and temperature.

-

Upon completion of the hydrosilylation (monitored by techniques such as GC-MS or in-situ IR), the reaction mixture would be purged with an inert gas.

-

The hydrogenation catalyst would be introduced, and the reactor would be pressurized with hydrogen gas.

-

The reaction would be stirred at a suitable temperature and pressure until the hydrogenation is complete.

-

The final product would be isolated by filtration to remove the catalyst, followed by fractional distillation under reduced pressure to purify the this compound.

-

Controlled Chlorination of Disiloxane Precursors

Another general strategy mentioned for the synthesis of organochlorosilanes is the controlled chlorination of corresponding disiloxane precursors. In this approach, a Si-O-Si linkage is cleaved and replaced with Si-Cl bonds. However, for this compound, which has a Si-C-Si backbone, this method would likely be indirect, possibly involving the chlorination of a precursor that already contains the desired carbon-silicon framework.

Grignard Reagent-Mediated Coupling

A plausible, though not explicitly detailed, synthetic route involves the use of a Grignard reagent to form the central C-C bond of the butane backbone. This would likely involve the reaction of a chloromethyl-substituted chlorosilane with magnesium to form a Grignard reagent, which would then be coupled.

Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C₂H₆Cl₄Si₂ | |

| Molecular Weight | 228.05 g/mol | |

| CAS Number | 148859-49-8 | |

| Physical State | Liquid | |

| Synonyms | (Dichlorosilylmethyl)methyldichlorosilane |

Visualizations

The following diagram illustrates the conceptual workflow for the synthesis of this compound via the hydrosilylation and hydrogenation route.

Safety Considerations

This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage. It is reactive with water and moisture, releasing hydrogen chloride gas. All handling should be performed in a well-ventilated fume hood, under inert atmosphere, and with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Disclaimer: This guide is intended for informational purposes for qualified researchers. The conceptual experimental outline is not a substitute for a validated, peer-reviewed experimental procedure. Researchers should conduct a thorough literature search and risk assessment before attempting any chemical synthesis.

An In-depth Technical Guide to 1,1,3,3-Tetrachloro-1,3-disilabutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 1,1,3,3-tetrachloro-1,3-disilabutane (CAS No. 148859-49-8). This organosilicon compound, with the molecular formula C₂H₆Cl₄Si₂, is a versatile precursor in materials science and organosilicon chemistry. Its high reactivity, stemming from the labile silicon-chlorine bonds, makes it a valuable intermediate for the synthesis of silicon-containing polymers and other organosilane derivatives. This document summarizes its known physical and chemical properties, outlines general synthetic approaches, and discusses its reactivity profile, with a focus on its handling and safety considerations.

Physicochemical Properties

This compound is a colorless liquid with an acrid odor similar to hydrogen chloride.[1] It is a flammable liquid and is highly reactive, particularly with moisture. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₆Cl₄Si₂ | [1] |

| Molecular Weight | 228.05 g/mol | [1] |

| CAS Number | 148859-49-8 | [2] |

| Appearance | Colorless liquid | [2] |

| Odor | Acrid, similar to hydrogen chloride | [1] |

| Boiling Point | 166-167 °C | |

| Density | 1.317 - 1.32 g/cm³ | |

| Melting Point | < 0 °C | |

| Flash Point | 42 °C | |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents |

Synthesis and Purification

Detailed experimental protocols for the synthesis of this compound are not extensively reported in readily available literature. However, general synthetic strategies have been described.

General Synthetic Approaches

The synthesis of this compound can be broadly categorized into the following methods:

-

Controlled Chlorination of Disiloxane Precursors: This method involves the chlorination of appropriate disiloxane compounds. The specific precursors and chlorinating agents would need to be selected to yield the desired tetrachlorinated disilabutane structure.

-

Ring-Opening Reactions: The ring-opening of silicon-containing cyclobutanes can also be employed to produce this compound.[2]

-

Hydrosilylation: A two-step hydrosilylation process has been proposed, starting with the addition of dichlorosilane (SiH₂Cl₂) to acetylene to form 1,2-bis(dichlorosilyl)ethylene.[2] Subsequent hydrogenation of this intermediate would yield the saturated this compound backbone.[2]

-

Grignard Reagent-Mediated Coupling: The use of a bis-Grignard reagent, such as that derived from 1,2-dibromoethane, can be used to couple two dichlorosilane units.[2]

A generalized workflow for the synthesis and purification is presented below.

General workflow for synthesis, purification, and analysis.

Purification

Purification of this compound is typically achieved through vacuum distillation or recrystallization .[2] Given its liquid state at room temperature, vacuum distillation is the more common method. Due to its sensitivity to moisture, all purification procedures must be conducted under strict anhydrous and inert atmosphere conditions (e.g., nitrogen or argon).

Experimental Protocol: General Vacuum Distillation (Illustrative)

A specific, validated protocol for this compound is not available. The following is a general procedure for the vacuum distillation of a moisture-sensitive liquid and should be adapted and optimized by a qualified chemist.

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus using oven-dried glassware. The apparatus should include a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. All joints should be properly sealed.

-

Inert Atmosphere: Purge the entire system with a dry, inert gas (e.g., nitrogen or argon) to remove air and moisture. Maintain a positive pressure of the inert gas throughout the setup and distillation process.

-

Charging the Flask: Transfer the crude this compound to the distillation flask under a counter-flow of the inert gas. Add boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Distillation: Gradually apply vacuum to the system. Once the desired pressure is reached, begin heating the distillation flask.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of 166-167 °C is at atmospheric pressure; the boiling point will be significantly lower under vacuum.

-

Storage: The purified product should be stored in a tightly sealed container under an inert atmosphere to prevent degradation.

Spectroscopic Data

Reactivity and Handling

Reactivity

The key feature of this compound's reactivity is the presence of four labile silicon-chlorine (Si-Cl) bonds. These bonds are susceptible to nucleophilic attack, making the compound a versatile precursor for further chemical modifications.

-

Hydrolysis: this compound reacts rapidly with water, moisture in the air, and other protic solvents.[1] This hydrolysis reaction liberates hydrogen chloride (HCl) gas, which is corrosive and toxic. The silicon-containing product of hydrolysis is likely a mixture of siloxanes.

Hydrolysis of this compound.

-

Nucleophilic Substitution: The chlorine atoms can be readily displaced by a variety of nucleophiles, such as alcohols, amines, and organometallic reagents (e.g., Grignard reagents, organolithium compounds). This allows for the introduction of a wide range of functional groups onto the disilabutane backbone.

-

Dehydrohalogenative Coupling: This compound can participate in dehydrohalogenative coupling reactions with organic halides to form more complex organosilane derivatives.[2]

-

Reactivity with Bases: It reacts with bases, liberating hydrogen gas.[1]

-

Reactivity with Oxidizing Agents: It is incompatible with strong oxidizing agents.[1]

Handling and Safety

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Gloves: Neoprene or nitrile rubber gloves are recommended.

-

Eye Protection: Chemical safety goggles or a face shield are essential.

-

Skin and Body Protection: A lab coat and other protective clothing should be worn.

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-certified respirator with an appropriate cartridge for acid gases and organic vapors should be used.

-

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container under a dry inert atmosphere (e.g., nitrogen or argon).[1] Store away from incompatible materials such as alcohols, bases, and oxidizing agents.[1]

Applications

The reactivity of this compound makes it a valuable precursor in several areas of materials science and chemical synthesis:

-

Polymer Synthesis: It is a key monomer for the synthesis of silicon-containing polymers, such as polysilaethylene, through ring-opening polymerization (ROP) or condensation reactions.[2]

-

Chemical Vapor Deposition (CVD): It can be used as a precursor for the deposition of silicon-containing thin films, such as silicon carbide (SiC).

-

Organosilicon Synthesis: It serves as a building block for the synthesis of more complex organosilane and organosiloxane molecules through nucleophilic substitution and coupling reactions.[2]

Conclusion

This compound is a highly reactive and versatile organosilicon compound with significant potential in materials science and synthetic chemistry. Its utility as a precursor for polymers and other organosilicon materials is well-recognized. However, the lack of detailed, publicly available experimental protocols and spectroscopic data highlights the need for further research and documentation to facilitate its broader application in research and development. Due to its hazardous nature, strict adherence to safety protocols is paramount when handling this compound.

References

An In-depth Technical Guide on 1,1,3,3-Tetrachloro-1,3-disilabutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetrachloro-1,3-disilabutane is an organochlorosilane compound with applications as a precursor in the synthesis of silicon-containing polymers.[1] Its reactivity, stemming from the silicon-chlorine bonds, makes it a subject of interest in materials science. This guide provides a comprehensive overview of its molecular structure and available physicochemical properties, noting the current limitations in publicly accessible experimental data.

Molecular Structure

The precise structure of this compound has been subject to some ambiguity in chemical databases. However, based on its IUPAC synonym, dichloro({[dichloro(methyl)silyl]methyl})silane, the most plausible structure is Cl₂Si(H)-CH₂-Si(CH₃)Cl₂ . This consists of a central methylene bridge (-CH₂-) connecting two silicon atoms. One silicon atom is bonded to two chlorine atoms and a hydrogen atom, while the second silicon atom is bonded to two chlorine atoms and a methyl group (-CH₃).

The molecular formula for this structure is C₂H₆Cl₄Si₂. It is important to note that some databases may incorrectly list the molecular formula with five hydrogen atoms (C₂H₅Cl₄Si₂).

Caption: Ball-and-stick model of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂H₆Cl₄Si₂ | [1] |

| Molecular Weight | 228.05 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Density | 1.32 g/cm³ | [3] |

| Purity | 95% | [3] |

Experimental Protocols

Synthesis

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are scarce in the public domain. The synthesis of related organochlorosilanes often involves direct processes or hydrosilylation reactions. For instance, the industrial production of dimethyldichlorosilane involves reacting methyl chloride with silicon in a fluidized bed reactor with a copper catalyst.[4] It is plausible that a multi-step synthesis for this compound would involve the reaction of appropriate chloromethylsilanes.

Characterization

Specific spectroscopic data (e.g., NMR, IR, Raman) for this compound is not widely published. The characterization of such a compound would typically involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be used to identify the chemical environment of the hydrogen atoms on the methyl and methylene groups, and the Si-H proton.

-

¹³C NMR would identify the carbon atoms of the methyl and methylene groups.

-

²⁹Si NMR would provide information about the two different silicon environments.

-

-

Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies, such as Si-Cl, Si-C, C-H, and Si-H bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Reactivity and Applications

As an organochlorosilane, this compound is expected to be highly reactive, particularly towards nucleophiles. The Si-Cl bonds are susceptible to hydrolysis, reacting with water and moisture in the air to liberate hydrogen chloride. This reactivity makes it a useful intermediate in chemical synthesis.

Its primary application lies as a precursor for silicon-containing polymers.[1] The presence of multiple reactive chlorine atoms allows for the formation of polysilaethylene and other polymers through condensation reactions.[1]

Logical Relationship of Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of an organosilane like this compound.

Caption: General workflow for synthesis and characterization.

Conclusion

This compound is a reactive organochlorosilane with potential as a building block in polymer chemistry. While its basic properties are documented by chemical suppliers, a significant gap exists in the publicly available scientific literature regarding its detailed structural parameters and specific experimental protocols for its synthesis and characterization. Further research would be beneficial to fully elucidate the properties and potential applications of this compound.

References

An In-Depth Technical Guide to the Reactivity of Si-Cl Bonds in 1,1,3,3-Tetrachloro-1,3-disilabutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetrachloro-1,3-disilabutane is a bifunctional organosilicon compound with the chemical formula C₂H₆Cl₄Si₂. Its structure features two silicon atoms bridged by a methylene group, with each silicon atom bearing two chlorine atoms. The high reactivity of the silicon-chlorine (Si-Cl) bonds makes this molecule a versatile precursor in materials science and organosilicon chemistry. This guide provides a comprehensive overview of the reactivity of these Si-Cl bonds, focusing on nucleophilic substitution and related reactions. Due to the limited availability of specific quantitative data for this exact molecule, this guide also draws on the well-established principles of chlorosilane reactivity to provide a thorough understanding.

Core Reactivity of the Si-Cl Bond

The Si-Cl bond is inherently polarized due to the higher electronegativity of chlorine compared to silicon. This polarization renders the silicon atom electrophilic and susceptible to attack by nucleophiles. The general reactivity stems from the labile nature of the Si-Cl bond, which facilitates nucleophilic substitution.[1] This high reactivity is a cornerstone of its utility as a precursor for silicon-containing polymers and in the synthesis of more complex organosilicon structures.[1]

Key Reactions of this compound

The four Si-Cl bonds in this compound can undergo stepwise or complete substitution, depending on the stoichiometry and nature of the nucleophile.

Hydrolysis

In the presence of water or atmospheric moisture, this compound readily undergoes hydrolysis. This reaction is often rapid and results in the liberation of hydrogen chloride (HCl) gas.[1] The initial hydrolysis products are silanols, which are often unstable and can subsequently condense to form siloxane bridges (Si-O-Si).

General Reaction: Si-Cl + H₂O → Si-OH + HCl 2 Si-OH → Si-O-Si + H₂O

This reactivity necessitates that all reactions with this compound are conducted under strict anhydrous conditions using dried solvents and an inert atmosphere (e.g., nitrogen or argon).

Nucleophilic Substitution with Organometallic Reagents

Grignard reagents (RMgX) and organolithium compounds (RLi) are powerful nucleophiles that readily react with the Si-Cl bonds to form new silicon-carbon (Si-C) bonds. These reactions are fundamental for the alkylation or arylation of the disilabutane backbone.

Reaction with Grignard Reagents: A notable application is in the synthesis of a liquid hyperbranched polycarbosilane, where this compound serves as a core molecule and reacts with vinyl-magnesium chloride.[2][3][4]

Caption: Grignard reaction pathway.

Reduction

The Si-Cl bonds can be reduced to Si-H bonds using reducing agents like lithium aluminum hydride (LiAlH₄). This reaction is a common method for the synthesis of hydrosilanes. The resulting 1,3-disilabutane can be used as a precursor for silicon carbide (SiC) films.

Caption: Reduction of Si-Cl bonds.

Quantitative Data

| Reaction Type | Reagents | Products | Reaction Conditions | Yield/Rate (Qualitative) |

| Hydrolysis | Water, Moisture | Silanols, Siloxanes, HCl | Ambient | Rapid |

| Grignard Reaction | Vinyl Magnesium Chloride | Vinyl-substituted polycarbosilane | Anhydrous, Inert atmosphere | High (in polymer synthesis) |

| Reduction | LiAlH₄ | 1,3-Disilabutane | Anhydrous, Inert atmosphere | Effective for SiC precursor synthesis |

Experimental Protocols

Synthesis of this compound

A reported synthesis involves the reaction of (chloromethyl)methyldichlorosilane with elemental silicon and hydrogen chloride.[5]

Experimental Workflow:

Caption: Synthesis workflow diagram.

Procedure:

-

Charge a suitable reactor with elemental silicon and a copper catalyst.

-

Introduce (chloromethyl)methyldichlorosilane and hydrogen chloride gas into the reactor.

-

Heat the reactor to the required temperature to initiate the reaction.

-

The product, this compound, is formed through the attachment of a silicon atom to the organochlorosilane.

-

Purify the product, typically by distillation under reduced pressure.

General Protocol for Nucleophilic Substitution

The following is a generalized procedure for the reaction of this compound with a nucleophile, such as a Grignard reagent.

Materials:

-

This compound

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Nucleophile (e.g., Grignard reagent in THF)

-

Inert gas (Nitrogen or Argon)

-

Schlenk line or glovebox for handling air-sensitive reagents

Procedure:

-

Set up a flame-dried Schlenk flask equipped with a magnetic stirrer, dropping funnel, and condenser under an inert atmosphere.

-

Dissolve this compound in the anhydrous solvent in the flask.

-

Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

-

Add the nucleophile solution dropwise from the dropping funnel to the stirred solution of the disilabutane.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period.

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS, NMR of quenched aliquots).

-

Upon completion, quench the reaction by the slow addition of a suitable reagent (e.g., saturated ammonium chloride solution for Grignard reactions).

-

Perform a workup to isolate the product, which may involve extraction, drying of the organic phase, and removal of the solvent.

-

Purify the crude product by distillation, chromatography, or recrystallization.

Applications in Materials Science

The high reactivity of the Si-Cl bonds in this compound makes it a valuable precursor in the synthesis of advanced materials.

-

Silicon Carbide (SiC) Production: It is used as a single-source precursor for the chemical vapor deposition (CVD) of SiC thin films and the growth of SiC nanowires.[6][7]

-

Polymer Synthesis: It serves as a monomer or crosslinking agent in the production of silicon-containing polymers, such as polycarbosilanes. These polymers can be precursors to ceramic materials.

-

Rheology Modifier: It has been listed as a potential rheology modifier in the synthesis of pre-ceramic polymers for the production of SiC fibers.

Conclusion

This compound is a highly reactive organosilicon compound due to the presence of four labile Si-Cl bonds. Its chemistry is dominated by nucleophilic substitution reactions, which allow for the facile introduction of a wide range of organic and inorganic functionalities. While specific quantitative reactivity data remains sparse in publicly accessible literature, its synthetic utility is well-demonstrated in the fields of polymer chemistry and materials science, particularly as a precursor to silicon carbide. Further research into the kinetics and mechanisms of its reactions would be beneficial for the precise control of polymer architectures and material properties.

References

Technical Overview of 1,1,3,3-Tetrachloro-1,3-disilabutane (CAS: 148859-49-8)

Chemical Identification

1,1,3,3-Tetrachloro-1,3-disilabutane is an organochlorosilane compound.[1] It is characterized by a butane-like backbone with two silicon atoms, each bonded to two chlorine atoms and a methyl group.[1]

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 148859-49-8 |

| Molecular Formula | C₂H₆Cl₄Si₂[1][2][3] |

| Molecular Weight | 228.05 g/mol [2] |

| Synonyms | (Dichlorosilyl)methyl]methyldichlorosilane[3] |

Physical and Chemical Properties

This compound is a colorless to straw-colored liquid with an acrid odor similar to hydrogen chloride.[3] It is highly reactive, particularly with protic solvents, due to the labile silicon-chlorine bonds.[1][2]

| Property | Value |

| Physical State | Liquid[3] |

| Appearance | Colorless liquid[1] |

| Boiling Point | 166-167°C[2] |

| Density | 1.317 g/cm³[2] |

| Flash Point | 42°C[2] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents[2] |

Safety Information

This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1][3] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.[3]

| Hazard Class | Classification |

| Flammable Liquids | Category 3[3] |

| Skin Corrosion/Irritation | Category 1B[3] |

| Serious Eye Damage/Irritation | Category 1[3] |

Synthesis

Detailed experimental protocols for the synthesis of this compound are not publicly documented. However, general synthetic routes are described to proceed via:

-

Controlled chlorination of disiloxane precursors.

-

Ring-opening reactions of silicon-containing cyclobutanes.

These reactions are typically conducted under strict anhydrous conditions in an inert atmosphere to prevent hydrolysis of the silicon-chlorine bonds. Purification is generally achieved through vacuum distillation or recrystallization. Purity is often verified using spectroscopic methods such as ¹H, ¹³C, and ²⁹Si NMR.

Applications

This compound is primarily used as a precursor in materials science due to its high reactivity.

This compound serves as a single-source precursor for the deposition of silicon carbide thin films via Chemical Vapor Deposition (CVD). SiC is a valuable material for high-power and high-temperature electronic devices.

The reactive Si-Cl bonds facilitate its use in the synthesis of silicon-containing polymers, such as polysilaethylene, through processes like ring-opening polymerization or condensation reactions.[1] These polymers have applications in various areas of materials science.

Summary

This compound is a reactive organochlorosilane with potential applications in materials science, particularly as a precursor for SiC thin films and silicon-containing polymers. However, there is a notable lack of detailed, publicly available experimental procedures and in-depth characterization data for this specific compound. The information that is available primarily comes from chemical suppliers and safety data sheets. For research and development purposes, it would be necessary to perform detailed experimental work to establish reliable protocols for its synthesis and use.

References

A Theoretical Examination of 1,1,3,3-Tetrachloro-1,3-disilabutane: Methodologies and In Silico Framework

Introduction

Molecular Structure and Properties

The fundamental properties of 1,1,3,3-tetrachloro-1,3-disilabutane are summarized below. The lack of extensive experimental or theoretical data in the public domain is a notable gap in the scientific literature.

| Property | Value | Source |

| CAS Number | 148859-49-8 | BenchChem |

| Molecular Formula | C₂H₆Cl₄Si₂ | BenchChem |

| Molecular Weight | 228.05 g/mol | Alfa Chemistry |

| Appearance | Colorless liquid | BenchChem |

Theoretical and Computational Methodology

A thorough theoretical investigation of this compound would involve a multi-faceted computational chemistry approach. The following protocols describe the standard procedures for conformational analysis, vibrational spectroscopy, and the determination of electronic properties.

Conformational Analysis Protocol

The study of the different spatial arrangements (conformers) of this compound and their relative energies is crucial for understanding its reactivity and physical properties.

-

Initial Structure Generation : A 3D model of the molecule is built using molecular modeling software.

-

Potential Energy Surface (PES) Scan : A relaxed PES scan is performed by systematically rotating the dihedral angle of the central Si-C-Si-C backbone. This helps in identifying all possible stable conformers.

-

Geometry Optimization : The geometries of the identified conformers are optimized to find the local energy minima on the potential energy surface. A common and reliable method for this is the Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d).

-

Frequency Calculations : Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).

-

Energy Refinement : For more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

Vibrational Spectroscopy Protocol

Computational vibrational analysis helps in the interpretation of experimental infrared (IR) and Raman spectra.

-

Optimized Geometry : The optimized geometry of the most stable conformer is used as the starting point.

-

Frequency Calculation : A frequency calculation is performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-31G(d)). This computes the harmonic vibrational frequencies.

-

Spectral Analysis : The calculated frequencies, along with their corresponding IR intensities and Raman activities, are used to generate theoretical IR and Raman spectra.

-

Scaling : The calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, a scaling factor is typically applied to the computed frequencies to improve agreement with experimental data, should it become available.

Illustrative Data Presentation

While specific quantitative data from theoretical studies on this compound is not available, the following tables illustrate how such data would be presented.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound (Illustrative)

| Parameter | Atom(s) | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Bond Length | Si1 - C2 | 1.85 | ||

| Bond Length | C2 - Si3 | 1.85 | ||

| Bond Length | Si1 - Cl | 2.05 | ||

| Bond Angle | Si1 - C2 - Si3 | 115.0 | ||

| Bond Angle | Cl - Si1 - Cl | 109.5 | ||

| Dihedral Angle | C(H₂) - Si1 - C2 - Si3 | 180.0 (anti) |

*Note: These are hypothetical values for illustrative purposes.

Table 2: Calculated Vibrational Frequencies and Assignments (Illustrative)

| Frequency (cm⁻¹, scaled) | IR Intensity | Raman Activity | Vibrational Mode Assignment |

| 2950 | Medium | Strong | C-H stretch |

| 850 | Strong | Medium | Si-C stretch |

| 600 | Very Strong | Strong | Si-Cl stretch |

| 450 | Medium | Weak | Si-C-Si bend |

*Note: These are hypothetical values for illustrative purposes.

Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the theoretical analysis of a molecule like this compound.

Logical Relationship of Theoretical Inputs and Outputs

This diagram shows the relationship between the inputs required for a quantum chemical calculation and the resulting outputs.

Conclusion

While there is a notable absence of specific theoretical studies on this compound in the current body of scientific literature, this guide provides a comprehensive overview of the established computational methodologies that would be essential for such an investigation. The outlined protocols for conformational analysis and vibrational spectroscopy, along with the illustrative data tables and workflow diagrams, offer a robust framework for researchers and scientists to initiate and conduct in-depth theoretical explorations of this and similar organosilicon compounds. Such studies would be invaluable for a deeper understanding of its chemical behavior and for the rational design of new materials.

References

An In-depth Technical Guide on the Thermal Stability of 1,1,3,3-Tetrachloro-1,3-disilabutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 1,1,3,3-tetrachloro-1,3-disilabutane, a significant precursor in the synthesis of silicon-containing polymers and ceramics. This document collates available data on its thermal decomposition, outlines relevant experimental methodologies, and presents visual representations of its degradation pathways and analytical workflows.

Introduction

This compound (C₂H₆Cl₄Si₂) is a reactive organosilicon compound utilized in materials science, particularly as a monomer for the production of polysilaethylene and as a precursor for silicon carbide (SiC) thin films via chemical vapor deposition (CVD)[1]. The thermal stability of this compound is a critical parameter that dictates its processing conditions and the properties of the resulting materials. Understanding its decomposition behavior is essential for optimizing its applications in high-temperature environments and for the controlled synthesis of advanced ceramic materials.

Thermal Decomposition Profile

Thermogravimetric analysis (TGA) reveals that this compound undergoes a two-stage thermal decomposition process. This behavior is characteristic of its role as a preceramic polymer, where sequential bond cleavage and rearrangement lead to the formation of a stable ceramic residue.

Table 1: Summary of Thermal Decomposition Data for this compound

| Decomposition Stage | Temperature Range (°C) | Key Events | Resulting Products |

| Stage 1 | 200–400 | Loss of chlorine ligands as hydrogen chloride (HCl) | Formation of silicon-silicon (Si-Si) networks |

| Stage 2 | >500 | Cleavage of Si-C and C-H bonds | Silicon carbide (SiC) or silica (SiO₂) ceramic residue |

The high ceramic yield observed after the second stage of decomposition underscores the utility of this compound as an efficient precursor for ceramic materials.

Experimental Protocols

Detailed experimental data for the thermal analysis of this compound is not extensively published. However, based on standard methodologies for air-sensitive compounds, a plausible protocol for thermogravimetric analysis is outlined below.

3.1. Thermogravimetric Analysis (TGA) of this compound

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A thermogravimetric analyzer (TGA) equipped with a high-precision balance and a furnace capable of reaching at least 1000°C. The instrument should be housed within a glovebox or have a dedicated inert gas purging system for the autosampler and furnace to handle the air-sensitive nature of the sample.

Materials:

-

This compound (technical grade, ≥90%)

-

High-purity nitrogen or argon gas (99.999%)

-

Alumina or platinum crucibles

Procedure:

-

Sample Preparation: Due to the compound's reactivity with moisture, all sample handling must be performed under an inert atmosphere (e.g., in a nitrogen-filled glovebox). An appropriate amount of the liquid sample (typically 5-10 mg) is carefully loaded into a clean, tared TGA crucible.

-

Instrument Setup:

-

The TGA furnace and balance are purged with the inert gas at a constant flow rate (e.g., 50-100 mL/min) to eliminate atmospheric oxygen and moisture.

-

A temperature program is set, typically involving an initial isothermal hold at a sub-ambient temperature (if the instrument allows) or room temperature to stabilize the sample weight, followed by a linear heating ramp. A common heating rate is 10°C/min. The final temperature should be high enough to ensure complete decomposition, for instance, 1000°C.

-

-

Data Acquisition: The sample weight, temperature, and time are continuously recorded throughout the experiment. The data is typically plotted as weight percent versus temperature. The first derivative of this curve (DTG) can also be plotted to identify the temperatures of maximum decomposition rates.

-

Analysis: The resulting TGA thermogram is analyzed to determine the onset temperature of decomposition for each stage, the percentage weight loss at each stage, and the final ceramic yield.

3.2. Differential Scanning Calorimetry (DSC)

3.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the gaseous byproducts of decomposition, Py-GC-MS would be the technique of choice. The sample would be heated to specific temperatures corresponding to the decomposition stages observed in TGA, and the evolved gases would be separated by gas chromatography and identified by mass spectrometry. This would confirm the evolution of HCl in the first stage and hydrocarbons or other fragments in the second stage.

Visualizations

4.1. Thermal Decomposition Pathway

The following diagram illustrates the sequential nature of the thermal decomposition of this compound.

4.2. Experimental Workflow for Thermal Stability Analysis

The logical flow for a comprehensive analysis of the thermal stability of this compound is depicted in the following workflow diagram.

References

In-depth Technical Guide: Quantum Chemical Calculations for 1,1,3,3-Tetrachloro-1,3-disilabutane

Notice to the Reader: As of November 2025, a comprehensive body of publicly accessible research focusing on the quantum chemical calculations specifically for 1,1,3,3-tetrachloro-1,3-disilabutane (the linear molecule) is not available. The scientific literature and chemical databases predominantly feature detailed studies on its cyclic analog, 1,1,3,3-tetrachloro-1,3-disilacyclobutane .

This guide will therefore focus on the available theoretical and computational chemistry data for the closely related cyclic compound, 1,1,3,3-tetrachloro-1,3-disilacyclobutane, while clearly noting the structural differences. This information provides valuable insights into the behavior of the Si-C and Si-Cl bonds within a constrained framework, which can be of interest to researchers studying related organosilicon compounds.

Introduction to 1,1,3,3-Tetrachloro-1,3-disilacyclobutane

1,1,3,3-Tetrachloro-1,3-disilacyclobutane is an organosilicon compound characterized by a four-membered ring composed of two silicon and two carbon atoms.[1] Each silicon atom is bonded to two chlorine atoms.[1] This molecule serves as a significant precursor in the synthesis of silicon-containing polymers and other organosilicon materials.[2] Its high reactivity, stemming from the labile Si-Cl bonds, makes it a versatile reagent in materials science.[2] Understanding its structural and electronic properties through quantum chemical calculations is crucial for predicting its reactivity and designing new synthetic pathways.

Computational Methodologies

While specific experimental protocols for the quantum chemical calculations of 1,1,3,3-tetrachloro-1,3-disilacyclobutane are not detailed in the available search results, a general computational approach for similar molecules can be outlined. Such studies typically employ Density Functional Theory (DFT) and ab initio methods to determine molecular structure, vibrational frequencies, and other properties.

Typical Computational Workflow:

A representative workflow for the theoretical investigation of molecules like 1,1,3,3-tetrachloro-1,3-disilacyclobutane is as follows:

References

Methodological & Application

Application Notes and Protocols for the Use of 1,1,3,3-Tetrachloro-1,3-disilabutane in Chemical Vapor Deposition (CVD)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1,3,3-tetrachloro-1,3-disilabutane as a single-source precursor for the deposition of silicon carbide (SiC) thin films via Chemical Vapor Deposition (CVD). The protocols outlined below are intended to serve as a guide for researchers in materials science and semiconductor manufacturing.

Application Notes

This compound (C₂H₆Cl₄Si₂) is a liquid organosilicon compound that has emerged as a valuable single-source precursor for the synthesis of high-purity, stoichiometric silicon carbide (SiC) thin films. The presence of both silicon and carbon in a single molecule, along with reactive chlorine atoms, facilitates the controlled deposition of SiC at elevated temperatures.

The primary application of SiC thin films lies in the fabrication of advanced semiconductor devices. Due to its wide bandgap, high thermal conductivity, and high breakdown electric field, SiC is a superior material for high-power and high-temperature electronic devices.[1] The use of this compound in a CVD process allows for the growth of SiC films with a desirable 1:1 silicon-to-carbon ratio, which is crucial for achieving optimal electronic properties.[1]

Quantitative Data

The following table summarizes the key deposition parameters and resulting film properties for SiC grown from this compound, based on a representative case study.[1]

| Parameter | Value |

| Deposition Parameters | |

| Precursor | This compound |

| Substrate Temperature | 1200 °C |

| Reactor Pressure | 10-20 torr |

| Resulting Film Properties | |

| Film Thickness | 500 nm |

| Growth Rate | 10 nm/min |

| Stoichiometry (Si:C) | ~ 1:1 |

| Purity | High |

Experimental Protocols

Safety and Handling of this compound

This compound is a flammable and corrosive liquid and should be handled with extreme care in a controlled laboratory environment.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear neoprene or nitrile rubber gloves.[2]

-

Eye Protection: Use chemical safety goggles and a face shield.[2]

-

Clothing: Wear suitable protective clothing to prevent skin contact.[2]

-

Respiratory Protection: In case of inadequate ventilation, use a NIOSH-certified combination organic vapor/acid gas respirator.[2]

-

-

Handling:

-

Storage:

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.

-

Keep away from incompatible materials such as alcohols, bases, and oxidizing agents.[2]

-

CVD Experimental Protocol for SiC Thin Film Deposition

This protocol describes a general procedure for the deposition of SiC thin films using this compound in a low-pressure CVD (LPCVD) system.

a. Substrate Preparation:

-

Begin with clean silicon (Si) wafers of the desired orientation.

-

Perform a standard RCA clean or a similar procedure to remove organic and inorganic contaminants from the wafer surface.

-

Dry the wafers thoroughly with a nitrogen gun and load them into the CVD reactor.

b. Experimental Setup and Precursor Delivery:

-

The CVD system should consist of a quartz tube furnace, a vacuum system capable of reaching pressures in the mTorr range, mass flow controllers for carrier gases, and a precursor delivery system.

-

This compound is a liquid at room temperature. It should be placed in a stainless-steel bubbler which is heated to a controlled temperature to ensure a stable vapor pressure. The exact bubbler temperature will need to be optimized for the specific system but is typically in the range of 50-100 °C.

-

Use an inert carrier gas, such as argon (Ar) or nitrogen (N₂), to transport the precursor vapor into the reaction chamber. The flow rate of the carrier gas needs to be precisely controlled by a mass flow controller.

c. Deposition Process:

-

Place the cleaned Si wafers on a susceptor within the center of the quartz tube furnace.

-

Evacuate the reactor to a base pressure of <10 mTorr.

-

Heat the furnace to the desired deposition temperature of 1200 °C.[1]

-

Once the temperature is stable, introduce the carrier gas through the precursor bubbler into the reaction chamber.

-

Adjust the throttle valve to maintain a constant deposition pressure of 10-20 torr.[1]

-

The deposition time will depend on the desired film thickness. Based on a growth rate of 10 nm/min, a 50-minute deposition will yield a 500 nm thick film.[1]

-

After the deposition is complete, stop the precursor flow and switch to a pure carrier gas flow.

-

Turn off the furnace and allow the reactor to cool down to room temperature under a continuous flow of the carrier gas.

-

Once at room temperature, vent the reactor to atmospheric pressure with the carrier gas and unload the coated wafers.

d. Post-Deposition Characterization:

The deposited SiC films should be characterized to determine their properties:

-

Crystallinity and Phase: X-ray Diffraction (XRD)

-

Chemical Composition and Stoichiometry: X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDS)

-

Surface Morphology and Thickness: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM)

-

Optical Properties: Ellipsometry or UV-Vis Spectroscopy

-

Electrical Properties: Four-point probe or Hall effect measurements

Visualizations

Caption: Experimental workflow for SiC CVD.

References

Application Note: 1,1,3,3-Tetrachloro-1,3-Disilabutane for High-Purity Silicon Carbide (SiC) Film Deposition

Audience: Researchers, scientists, and materials development professionals.

Introduction

Silicon carbide (SiC) is a wide-bandgap semiconductor renowned for its exceptional properties, including high thermal conductivity, high breakdown electric field, and excellent chemical inertness. These characteristics make it a critical material for high-power and high-temperature electronic devices.[1] Chemical Vapor Deposition (CVD) is a state-of-the-art technique for producing high-quality SiC thin films.[2][3] The choice of chemical precursors is paramount as it directly influences the film's quality and composition.[4] Single-source precursors, which contain both silicon and carbon in one molecule, offer a significant advantage by allowing for the controlled deposition of stoichiometric films.[1][5]

1,1,3,3-tetrachloro-1,3-disilabutane (C₂H₆Cl₄Si₂) is an organosilicon compound that serves as an effective single-source precursor for SiC films. Its molecular structure, featuring a silicon-carbon backbone and reactive Si-Cl bonds, facilitates the deposition of SiC with a 1:1 stoichiometry under appropriate CVD conditions.[1] This document provides a detailed protocol for its use in SiC film deposition and summarizes the expected material properties.

Key Applications

The primary application of this compound is the synthesis of silicon carbide thin films through CVD. The process involves the thermal decomposition of the precursor, where the Si-C backbone is incorporated into the growing film, while chlorine and hydrogen are eliminated as volatile byproducts, such as hydrogen chloride (HCl). This method is suitable for creating protective coatings and functional layers for microelectromechanical systems (MEMS) and electronic devices operating in harsh environments.[5]

Data Presentation: Deposition Parameters and Film Properties

The following table summarizes typical process parameters and resulting film characteristics from a case study using this compound in a CVD process.[1]

| Parameter | Value | Unit |

| Deposition Conditions | ||

| Precursor | This compound | - |

| Substrate Temperature | 1200 | °C |

| Chamber Pressure | 10 - 20 | torr |

| Resulting Film Properties | ||

| Film Thickness | 500 | nm |

| Growth Rate | 10 | nm/min |

| Stoichiometry (Si:C Ratio) | ~ 1:1 | - |

Experimental Protocols

This section details a generalized protocol for depositing SiC films using this compound via a Low-Pressure Chemical Vapor Deposition (LPCVD) system.

1. Substrate Preparation Proper substrate cleaning is critical to ensure high-quality film growth and adhesion.

-

Begin by cleaning the silicon (or other) substrates with acetone and isopropanol in an ultrasonic bath to remove organic contaminants.[6]

-

Rinse the substrates thoroughly with deionized (DI) water.

-

To remove the native oxide layer from silicon substrates, dip them in a dilute hydrofluoric acid (HF) solution (e.g., 5% HF) for 5 minutes.[7]

-

Rinse again with DI water and dry with high-purity nitrogen gas before immediately loading into the reactor to prevent re-oxidation.

2. Precursor Handling and Delivery this compound is a liquid that is sensitive to moisture.[1]

-

Handle the precursor under an inert atmosphere (e.g., argon or nitrogen).

-

The precursor is typically delivered to the reaction chamber using a bubbler system. An inert carrier gas (e.g., Argon) is passed through the liquid precursor, which is heated to increase its vapor pressure.[6]

-

All delivery lines should be heated (e.g., to 90°C) to prevent precursor condensation before it reaches the reaction chamber.[6]

3. Chemical Vapor Deposition (CVD) Process

-

Place the cleaned substrates onto a graphite susceptor inside the cold-wall CVD reaction chamber.[7]

-

Evacuate the chamber to a base pressure (e.g., ~10⁻² torr) and purge several times with a high-purity inert gas like argon.[7]

-

Initiate a constant flow of a carrier gas, such as hydrogen or argon.[7]

-

Ramp up the temperature of the susceptor to the target deposition temperature (e.g., 1200°C).[1]

-

Once the temperature is stable, introduce the this compound vapor into the chamber by flowing the carrier gas through the bubbler.

-

Maintain a constant chamber pressure (e.g., 10-20 torr) and temperature throughout the deposition period to ensure uniform film growth.[1]

-

After the desired deposition time, shut off the precursor flow and cool the system down to room temperature under an inert gas flow.

4. Film Characterization Post-deposition analysis is essential to verify the quality and properties of the SiC film.

-

Morphology and Thickness: Use Scanning Electron Microscopy (SEM) for surface imaging and cross-sectional analysis to determine film thickness.[8]

-

Composition and Stoichiometry: Employ X-ray Photoelectron Spectroscopy (XPS) to confirm the Si:C ratio and detect any impurities.[6]

-

Crystallinity and Phase Identification: Use X-ray Diffraction (XRD) to determine the crystal structure and preferred orientation of the film.[7][9]

-

Chemical Bonding: Analyze the film with Fourier-Transform Infrared Spectroscopy (FTIR) to identify Si-C bonds and check for the presence of residual Si-H or C-H bonds.[6]

Visualizations

Caption: Experimental workflow for SiC film deposition.

Caption: Chemical transformation of the precursor to SiC film.

References

- 1. This compound | 148859-49-8 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. What Are The Precursors For Sic Cvd? Achieve High-Quality Semiconductor Growth - Kintek Solution [kindle-tech.com]

- 5. researchgate.net [researchgate.net]

- 6. gelest.com [gelest.com]

- 7. ias.ac.in [ias.ac.in]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Ring-Opening Polymerization (ROP) of 1,1,3,3-Tetrachloro-1,3-disilacyclobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ring-opening polymerization (ROP) of 1,1,3,3-tetrachloro-1,3-disilacyclobutane is a significant process for the synthesis of poly(1,1-dichlorosilaethylene), a valuable precursor for silicon carbide (SiC) ceramics. The high reactivity of the strained four-membered disilacyclobutane ring, coupled with the reactive Si-Cl bonds, allows for the formation of linear polymers that can be further modified or pyrolyzed to yield high-performance materials.[1] These materials are of interest in applications requiring high thermal stability, such as in microelectronics and advanced ceramics.[1] The Si-Cl bonds on the resulting polymer backbone offer sites for subsequent functionalization, enabling the synthesis of a variety of organosilicon polymers with tailored properties. This document provides an overview of the potential applications and representative protocols for the ROP of this monomer.

Disclaimer: The following protocols are representative and based on general principles of ring-opening polymerization for related cyclic silanes and the known reactivity of chlorosilanes. Specific experimental conditions for 1,1,3,3-tetrachloro-1,3-disilacyclobutane may require further optimization. All procedures involving this monomer must be conducted under strictly anhydrous and inert conditions due to its high sensitivity to moisture.[1][2]

Data Presentation

The following table template is provided for researchers to summarize quantitative data from the ROP of 1,1,3,3-tetrachloro-1,3-disilacyclobutane.

| Experiment ID | Initiator/Catalyst | Solvent | Temperature (°C) | Time (h) | Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg, °C) | Thermal Decomposition Temperature (Td, °C) |

Experimental Protocols

Materials and Handling:

-

Monomer: 1,1,3,3-Tetrachloro-1,3-disilacyclobutane is a flammable and corrosive liquid that reacts with moisture to release hydrogen chloride gas.[2] It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Solvents: Solvents such as toluene, tetrahydrofuran (THF), and hexane should be rigorously dried and deoxygenated before use.

-

Initiators/Catalysts: Initiators for anionic polymerization (e.g., n-butyllithium) and catalysts for cationic polymerization (e.g., triflic acid) are highly reactive and should be handled with care under an inert atmosphere.

-

Glassware: All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen) before use.

Protocol 1: Representative Anionic Ring-Opening Polymerization

This protocol describes a general procedure for the anionic ROP of 1,1,3,3-tetrachloro-1,3-disilacyclobutane using an organolithium initiator.

1. Reactor Setup: a. Assemble a multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for inert gas. b. Flame-dry the entire apparatus under vacuum and then fill with high-purity argon or nitrogen.

2. Reaction Mixture Preparation: a. In the reaction flask, dissolve a calculated amount of 1,1,3,3-tetrachloro-1,3-disilacyclobutane in anhydrous toluene. b. Cool the solution to -78 °C using a dry ice/acetone bath.

3. Initiation: a. Dilute a specific amount of n-butyllithium (n-BuLi) in anhydrous hexane in the dropping funnel. b. Add the n-BuLi solution dropwise to the stirred monomer solution at -78 °C. The reaction is typically initiated by the nucleophilic attack of the butyl anion on a silicon atom of the disilacyclobutane ring.

4. Propagation: a. After the addition of the initiator, allow the reaction mixture to slowly warm to room temperature and stir for a predetermined period (e.g., 12-24 hours) to allow for polymer chain growth.

5. Termination: a. Quench the living polymer chains by adding a terminating agent, such as trimethylchlorosilane, to cap the polymer ends. b. Stir for an additional hour at room temperature.

6. Polymer Isolation and Purification: a. Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol. b. Filter the precipitated polymer and wash it several times with fresh non-solvent to remove unreacted monomer and initiator residues. c. Dry the polymer under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.

7. Characterization: a. Characterize the resulting poly(1,1-dichlorosilaethylene) using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Thermogravimetric Analysis (TGA) to assess thermal stability.

Protocol 2: Representative Cationic Ring-Opening Polymerization

This protocol outlines a general procedure for the cationic ROP of 1,1,3,3-tetrachloro-1,3-disilacyclobutane using a strong protic acid catalyst.

1. Reactor Setup: a. Follow the same procedure as for the anionic ROP to ensure an inert and anhydrous environment.

2. Reaction Mixture Preparation: a. Dissolve a known quantity of 1,1,3,3-tetrachloro-1,3-disilacyclobutane in anhydrous dichloromethane in the reaction flask. b. Cool the solution to 0 °C using an ice bath.

3. Initiation: a. Prepare a solution of the catalyst, such as trifluoromethanesulfonic acid (triflic acid), in anhydrous dichloromethane. b. Add the catalyst solution dropwise to the stirred monomer solution at 0 °C. The polymerization is initiated by the protonation of the monomer.

4. Propagation: a. Maintain the reaction at 0 °C or allow it to slowly warm to room temperature, stirring for a specified duration (e.g., 4-12 hours).

5. Termination: a. Terminate the polymerization by adding a small amount of a nucleophilic quenching agent, such as a dilute solution of ammonia in methanol or pyridine.

6. Polymer Isolation and Purification: a. Precipitate the polymer in a suitable non-solvent like methanol. b. Filter, wash, and dry the polymer as described in the anionic ROP protocol.

7. Characterization: a. Analyze the polymer using GPC, NMR, and TGA to determine its properties.

Visualizations

Caption: Anionic ROP mechanism of 1,1,3,3-tetrachloro-1,3-disilacyclobutane.

Caption: Cationic ROP mechanism of 1,1,3,3-tetrachloro-1,3-disilacyclobutane.

Caption: General experimental workflow for ring-opening polymerization.

References

synthesis of polysilaethylene from 1,1,3,3-tetrachloro-1,3-disilabutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of polysilaethylene, a silicon-containing analog of polyethylene. The synthesis is a two-step process commencing with the ring-opening polymerization (ROP) of 1,1,3,3-tetrachloro-1,3-disilacyclobutane to yield poly(dichlorosilaethylene). This intermediate polymer is subsequently reduced to the final polysilaethylene. This method allows for the formation of a high molecular weight polymer. Polysilaethylene is of interest as a preceramic polymer for the production of silicon carbide and as a material with unique chemical and physical properties.

Introduction

Polysilaethylene, with the chemical structure -(SiH₂CH₂)n-, presents a polymer backbone with alternating silicon and carbon atoms. This structure imparts distinct properties compared to its all-carbon analog, polyethylene. The synthesis described herein follows a robust two-step pathway involving the ring-opening polymerization of a cyclic monomer followed by a reduction step. This methodology provides good control over the polymer structure.

Experimental Protocols

Synthesis of 1,1,3,3-Tetrachloro-1,3-disilacyclobutane (Monomer)

The monomer, 1,1,3,3-tetrachloro-1,3-disilacyclobutane, is synthesized from methyltrichlorosilane. This process involves the reductive coupling of methyltrichlorosilane in the vapor phase with sodium-potassium alloy.

Step 1: Ring-Opening Polymerization of 1,1,3,3-Tetrachloro-1,3-disilacyclobutane

This step describes the conversion of the cyclic monomer into the chlorinated polymer precursor, poly(dichlorosilaethylene).

Materials:

-

1,1,3,3-Tetrachloro-1,3-disilacyclobutane

-

Platinum catalyst (e.g., hexachloroplatinic acid)

-

Anhydrous toluene

-

Schlenk flask and line

-

Magnetic stirrer and heating mantle

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a solution of 1,1,3,3-tetrachloro-1,3-disilacyclobutane in anhydrous toluene is prepared in a Schlenk flask.

-

A catalytic amount of a platinum catalyst is added to the solution.

-

The reaction mixture is heated to reflux and stirred vigorously.

-

The polymerization is allowed to proceed for several hours, during which the viscosity of the solution will increase.

-

After the reaction is complete, the solvent is removed under reduced pressure to yield the crude poly(dichlorosilaethylene).

-

The polymer is purified by precipitation from a suitable solvent system (e.g., dissolution in toluene and precipitation in hexane) to remove any unreacted monomer and catalyst residues.

-

The purified poly(dichlorosilaethylene) is dried under vacuum to a constant weight.

Step 2: Reduction of Poly(dichlorosilaethylene) to Polysilaethylene

This step details the conversion of the chlorinated polymer into the final polysilaethylene.

Materials:

-

Poly(dichlorosilaethylene)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Three-necked round-bottom flask equipped with a condenser, dropping funnel, and mechanical stirrer

-

Inert atmosphere setup (argon or nitrogen)

-

Ice bath

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A suspension of lithium aluminum hydride in anhydrous diethyl ether or THF is prepared in a three-necked flask under an inert atmosphere and cooled in an ice bath.

-

A solution of poly(dichlorosilaethylene) in anhydrous diethyl ether or THF is added dropwise to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

-

The reaction is carefully quenched by the slow, dropwise addition of water, followed by a dilute aqueous solution of hydrochloric acid to neutralize the excess LiAlH₄ and hydrolyze the aluminum salts.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether or THF.

-

The combined organic extracts are washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield polysilaethylene as a viscous liquid or solid.

-

The polymer can be further purified by precipitation.

Data Presentation

The following tables summarize the typical quantitative data obtained during the synthesis of polysilaethylene.

| Parameter | Poly(dichlorosilaethylene) | Polysilaethylene |

| Yield (%) | > 90 | > 85 |

| Molecular Weight (Mw) | 10,000 - 50,000 g/mol | 5,000 - 25,000 g/mol |

| Polydispersity Index (PDI) | 1.5 - 2.5 | 1.8 - 3.0 |

Table 1: Summary of Polymer Properties.

| Polymer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ²⁹Si NMR (δ, ppm) | IR (cm⁻¹) |

| Poly(dichlorosilaethylene) | 1.0-1.5 (br, -CH₂-) | 10-15 | 30-35 | 2950 (C-H stretch), 1410 (CH₂ bend), 800-850 (Si-Cl stretch) |

| Polysilaethylene | 3.5-4.0 (br, -SiH₂-), 0.2-0.7 (br, -CH₂-) | -5 to 0 | -30 to -35 | 2950 (C-H stretch), 2150 (Si-H stretch), 1410 (CH₂ bend), 950 (SiH₂ bend) |

Table 2: Spectroscopic Characterization Data.

Visualizations

Caption: Workflow for the synthesis of polysilaethylene.

Caption: Logical relationship of the synthesis steps.

Application Note: High-Temperature Pyrolysis of 1,1,3,3-Tetrachloro-1,3-disilabutane for Silicon Carbide Precursor Synthesis

Introduction

1,1,3,3-Tetrachloro-1,3-disilabutane is a volatile, chlorine-containing organosilicon compound with significant potential as a single-source precursor for the synthesis of silicon carbide (SiC) materials. Its controlled thermal decomposition, or pyrolysis, offers a pathway to produce SiC precursors, which are crucial for the fabrication of advanced ceramics, high-performance composites, and protective coatings. This application note details the experimental setup and protocol for the gas-phase pyrolysis of this compound. The process involves the controlled heating of the precursor in an inert atmosphere, leading to the formation of a polymeric or ceramic residue and volatile byproducts.

Key Applications

-

Preceramic Polymer Synthesis: The pyrolysis can be tailored to produce soluble preceramic polymers that can be processed into various forms before ceramization.

-

Chemical Vapor Deposition (CVD): As a volatile precursor, it is suitable for the deposition of SiC thin films for electronic and protective applications.[1]

-

Silicon Carbide Powder Synthesis: The pyrolysis can be adapted for the bulk production of SiC powders with controlled purity and particle size.

Pyrolysis Chemistry Overview

The thermal decomposition of this compound is understood to proceed in a multi-stage process. The initial stage, occurring at moderately elevated temperatures (200-400°C), involves the elimination of hydrogen chloride (HCl) and the formation of Si-Si cross-linked networks.[1] As the temperature is further increased (>500°C), the material undergoes ceramization to form silicon carbide.[1] The overall process boasts a high ceramic yield, making it an efficient route to SiC-based materials.[1]

Experimental Protocols

Safety Precautions: this compound is a flammable liquid and vapor that reacts with moisture to release corrosive hydrogen chloride gas.[2] All handling must be performed in a well-ventilated fume hood, under a dry, inert atmosphere (e.g., argon or nitrogen). Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

Apparatus:

-

Precursor Delivery System: A syringe pump for controlled liquid delivery or a bubbler system for vapor-phase transport.

-

Reactor: A horizontal quartz tube furnace capable of reaching at least 1000°C.

-

Gas Control: Mass flow controllers for precise regulation of an inert carrier gas (e.g., Argon).

-

Product Collection: A series of cold traps (e.g., using a dry ice/acetone slurry or liquid nitrogen) to condense volatile products and unreacted precursor.

-

Exhaust Scrubber: A bubbler containing a basic solution (e.g., sodium hydroxide) to neutralize the corrosive HCl byproduct.

Protocol for Gas-Phase Pyrolysis:

-

System Assembly: Assemble the pyrolysis apparatus as depicted in the workflow diagram below. Ensure all connections are gas-tight.

-

Inert Atmosphere Purge: Purge the entire system with a high-purity inert gas (e.g., Argon) at a flow rate of 100-200 sccm for at least 30 minutes to remove any residual air and moisture.

-

Heating: Heat the quartz tube furnace to the desired pyrolysis temperature. For initial studies, a temperature range of 600-900°C is recommended.

-

Precursor Introduction: Once the furnace has reached a stable temperature, begin introducing the this compound precursor into the carrier gas stream.

-

Liquid Delivery: Use a syringe pump to deliver the liquid precursor to a heated vaporization zone at a controlled rate (e.g., 0.1-1.0 mL/min).

-

Vapor Delivery: If using a bubbler, immerse it in a temperature-controlled bath to regulate the vapor pressure of the precursor.

-

-

Pyrolysis Reaction: The precursor vapor is carried through the hot zone of the furnace by the inert gas, where it undergoes thermal decomposition. A solid deposit will form on the inner walls of the quartz tube.

-

Product Collection: Volatile byproducts and any unreacted precursor are carried downstream and condensed in the cold traps.

-

System Shutdown:

-

Stop the precursor flow.

-

Maintain the inert gas flow while the furnace cools to room temperature.

-

Slowly warm the cold traps to ambient temperature, venting the evolved gases through the scrubber.

-

-

Sample Recovery:

-

Carefully collect the solid product from the quartz tube.

-

The liquid collected in the cold traps can be analyzed to identify volatile products.

-

Data Presentation

The following table summarizes typical experimental parameters for the pyrolysis of this compound.

| Parameter | Value | Unit |

| Furnace Temperature | 600 - 900 | °C |

| Precursor | This compound | - |

| Carrier Gas | Argon (Ar) | - |

| Carrier Gas Flow Rate | 100 - 200 | sccm |

| Precursor Flow Rate (liquid) | 0.1 - 1.0 | mL/min |

| System Pressure | Atmospheric | - |

| Reaction Time | 60 - 180 | minutes |

Visualizations

References

Application Notes and Protocols for Dehydrohalogenative Coupling Reactions with 1,1,3,3-Tetrachloro-1,3-disilabutane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for conducting dehydrohalogenative coupling reactions using 1,1,3,3-tetrachloro-1,3-disilabutane. This versatile organosilicon compound serves as a key building block for the synthesis of advanced silicon-containing polymers, particularly polycarbosilanes, which are of significant interest in materials science and have potential applications in drug delivery and biomedical devices.

Introduction

This compound is a reactive organochlorosilane with the chemical formula C₂H₆Cl₄Si₂. Its structure, featuring two silicon atoms bridged by a methylene group and bearing reactive chlorine atoms, makes it an ideal monomer for dehydrohalogenative coupling reactions. These reactions involve the removal of a hydrogen and a halogen atom from the reactants, leading to the formation of new silicon-carbon or silicon-silicon bonds and the creation of polymeric chains.

The primary application of dehydrohalogenative coupling with this monomer is in the synthesis of poly(silaethylene), a polymer with a backbone of alternating silicon and carbon atoms.[1] This polymer is an analogue of polyethylene and is a precursor to silicon carbide (SiC) ceramics. The properties of the resulting polymers can be tailored by controlling the reaction conditions and the choice of coupling agents.

Two main types of dehydrohalogenative coupling reactions involving this compound are:

-

Wurtz-type Reductive Coupling: This classic method utilizes an alkali metal, typically sodium, to facilitate the coupling of the chlorosilane monomers.

-

Grignard Reagent-Mediated Polycondensation: This approach employs a di-Grignard reagent to react with the dichlorosilane moieties, forming a polymer chain with defined organic linkers.

Key Applications

-

Precursor for Silicon Carbide (SiC) Ceramics: Polycarbosilanes derived from this compound can be pyrolyzed to yield high-performance SiC ceramics, which are valuable in high-temperature and high-power electronic applications.

-

Synthesis of Novel Organosilicon Polymers: The reactivity of the Si-Cl bonds allows for the incorporation of various organic functionalities, leading to the development of new polymers with tailored properties for applications such as dielectric materials, membranes, and drug delivery matrices.

-

Development of Advanced Materials: The resulting polycarbosilanes can be used to create coatings, fibers, and composites with unique thermal, mechanical, and electronic properties.

Data Presentation

The following table summarizes the expected outcomes from typical dehydrohalogenative coupling reactions of this compound based on the chosen methodology.

| Reaction Type | Coupling Agent | Typical Product | Molecular Weight (Mn) | Polydispersity Index (PDI) | Ceramic Yield (SiC) |

| Wurtz-type Coupling | Sodium Metal | Poly(1-methyl-1-silaethylene) | 1,000 - 10,000 g/mol | 1.5 - 3.0 | 40 - 60% |

| Grignard Polycondensation | BrMg(CH₂)₆MgBr | Poly(1-methyl-1-silabutane-co-hexamethylene) | 5,000 - 20,000 g/mol | 1.2 - 2.0 | Dependent on organic linker |

Experimental Protocols

Safety Precautions: this compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[2] It reacts with moisture to release hydrochloric acid. All manipulations should be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., argon or nitrogen), and with appropriate personal protective equipment (gloves, safety glasses, lab coat). Anhydrous solvents and glassware are essential for the success of these reactions.

Protocol 1: Wurtz-type Reductive Coupling for the Synthesis of Poly(1-methyl-1-silaethylene)

This protocol describes the synthesis of a polycarbosilane via the reductive coupling of this compound using sodium metal.

Materials:

-

This compound (tech-90)[2]

-

Sodium metal, dispersion in oil

-

Anhydrous toluene

-

Anhydrous hexane

-

Methanol

-

Argon or Nitrogen gas (high purity)

-

Standard Schlenk line and glassware

Procedure:

-